molecular formula C13H16O3 B023310 Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate CAS No. 196597-66-7

Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate

Cat. No. B023310
M. Wt: 220.26 g/mol
InChI Key: FBGXCVKXTGMFFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate involves several key steps starting from 3-(4-hydroxyphenyl) acrylic acid. This process includes methyl esterification, condensation with bromoacetaldehyde diethyl acetal, a Friedel-Crafts reaction, catalytic hydrogenation, and hydrolysis. The optimized process provides a higher yield (60%) compared to previous methods, with milder reaction conditions and simpler operations (Deng, 2010).

Molecular Structure Analysis

The molecular structure of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate and related compounds has been studied using spectroscopic and diffractometric techniques. These studies reveal the polymorphism in the compound, showcasing minor but distinct differences in the crystal structures, which are crucial for understanding the compound's physical and chemical behavior (Vogt et al., 2013).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including Knoevenagel polycondensation, which involves the synthesis of polymers containing donor-acceptor groups within the main chain. These reactions highlight the compound's utility in creating materials with specific electronic properties (Namazi et al., 2001). Additionally, reactions with ethyl 2-cyano-3-alkoxypropenoates yield pyran derivatives, further demonstrating the compound's versatility in organic synthesis (Mérour & Cossais, 1991).

Physical Properties Analysis

The physical properties, such as the crystal structure and polymorphism of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate, are crucial for its application in material science. The compound exhibits distinct polymorphic forms, which affect its solubility, stability, and reactivity. Understanding these properties is essential for the compound's application in pharmaceutical formulations and material science (Vogt et al., 2013).

Chemical Properties Analysis

The chemical reactivity of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate is highlighted by its involvement in various synthesis reactions, including the formation of polymers and pyran derivatives. These reactions are indicative of the compound's functional groups' reactivity and its potential as a building block in organic synthesis (Namazi et al., 2001; Mérour & Cossais, 1991).

Scientific research applications

Synthesis and Characterization

An Improved Synthesis Process
The synthesis of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid has been explored to identify a more efficient and high-yield process. The study by Deng Yong (2010) introduces a practical method involving the esterification of 3-(4-hydroxyphenyl) acrylic acid, followed by several chemical reactions, resulting in a 60% overall yield. This process is noted for its milder reaction conditions and simplicity compared to previously reported methods (Deng Yong, 2010).

Polymorphism in Pharmaceutical Compounds
Investigations into polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride reveal challenges in analytical and physical characterization. F. Vogt et al. (2013) characterized two polymorphic forms using spectroscopic and diffractometric techniques, highlighting the subtle differences and analytical challenges in characterizing such compounds (F. Vogt, G. Williams, Matthew N. R. Johnson, R. Copley, 2013).

Organic Chemistry Applications

Acylation Reactions and Synthesis Applications
Keith Smith et al. (2003) explored the acylation of anisole and 2,3-dihydrobenzofuran with 2-phenylbutanoic acid derivatives over zeolite catalysts. The study demonstrates high regioselectivity in producing 4-acyl derivatives, underscoring the versatility of zeolites in organic synthesis and the potential for creating novel compounds, such as ethyl (2,3-dihydrobenzofuran-5-yl)glyoxylate (Keith Smith, G. El‐Hiti, Anthony J Jayne, M. Butters, 2003).

Novel Synthesis Methods
A new method for the regioselective synthesis of 3-substituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates was presented by Abdul kadar Shaikh and G. Varvounis (2014). This one-pot synthesis involves fluoride-induced desilylation, Michael addition, and intramolecular 5-exo-tet elimination, highlighting its potential in drug discovery (Abdul kadar Shaikh, G. Varvounis, 2014).

Chemiluminescence Studies

Mechanism of Chemiluminescence
L. F. M. L. Ciscato et al. (2014) investigated the chemiluminescent reaction of a 2-coumaranone derivative, supporting the existence of a 1,2-dioxetanone intermediate. This study provides insights into the thermal instability and bimolecular decomposition rate of such peroxides, offering a novel methodology for studying thermally unstable peroxides through in situ generation (L. F. M. L. Ciscato, F. Bartoloni, Aline S Colavite, D. Weiss, R. Beckert, Stefan Schramm, 2014).

Antimicrobial Applications

Photochemical Synthesis and Antimicrobial Screening
K. Ravi et al. (2012) conducted a study on the synthesis of dihydrobenzofurans with antibacterial activity. By employing photochemical methods, compounds were generated and screened against various bacteria, revealing moderate activity. Notably, one compound showed promising activity against both Gram-positive and Gram-negative bacteria, illustrating the potential of dihydrobenzofurans in antimicrobial applications (K. Ravi, K. Selvam, M. Swaminathan, 2012).

properties

IUPAC Name

ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-15-13(14)6-4-10-3-5-12-11(9-10)7-8-16-12/h3,5,9H,2,4,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGXCVKXTGMFFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC2=C(C=C1)OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453483
Record name Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate

CAS RN

196597-66-7
Record name Ethyl 2,3-dihydro-5-benzofuranpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196597-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5% Palladium-carbon (1 g, containing 50% water) was added to an ethanol (150 ml) solution of ethyl (E)-3-(2.3-dihydrobenzofuran-5-yl)-2-propenoate (14.7 g, 66.7 mmols), and the mixture was stirred in a hydrogen atmosphere at room temperature for 2 hours. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure to obtain 14.6 g (yield: 99%) of the target compound. This was oily.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Name
Palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)propenoate (50.0 g, 227 mmol) was dissolved in acetic acid (312 g), and the reaction system was replaced with nitrogen. Then, 5% Pd/C (4.96 g, as dry weight) was added to the solution and pressurized with hydrogen to 196 to 294 kPa. The mixture was reacted at 50° C. for 1 hr under a pressure of 196 to 294 kPa. The catalyst was filtered, and washed with acetic acid (208 g) to give a solution of the title compound in acetic acid (amount 569 g, apparent yield 100%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
312 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.96 g
Type
catalyst
Reaction Step Three
Yield
100%

Synthesis routes and methods III

Procedure details

To a solution of ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate (160.0 g, 733 mmols) in acetic acid (960 mL) was added 5% palladium on activated carbon (32.0 g, 50% hydrous). The mixture was stirred at 50° C. for 3.5 hours under hydrogen atmosphere (ambient pressure). The catalyst was filtered off and the filtrate containing 156.7 g (yield: 97%) of the title compound was obtained which was provided to the next step.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
960 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
catalyst
Reaction Step One
Yield
97%

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